molecular formula C13H9NO5 B6401813 3-Hydroxy-4-(3-nitrophenyl)benzoic acid CAS No. 1261899-66-4

3-Hydroxy-4-(3-nitrophenyl)benzoic acid

Cat. No.: B6401813
CAS No.: 1261899-66-4
M. Wt: 259.21 g/mol
InChI Key: QAGKALOXUYUVEC-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(3-nitrophenyl)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 3-position and a 3-nitrophenyl substituent at the 4-position of the benzene ring. The nitro group and hydroxyl substituents influence electronic effects, solubility, and biological activity, making this compound relevant in pharmaceutical and materials research .

Properties

IUPAC Name

3-hydroxy-4-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(6-8)14(18)19/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGKALOXUYUVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690046
Record name 2-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-66-4
Record name 2-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(3-nitrophenyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-hydroxybenzoic acid followed by a coupling reaction with a nitrobenzene derivative. For instance, 3-hydroxybenzoic acid can be dissolved in acetonitrile and reacted with ammonium cerium nitrate to introduce the nitro group . The reaction is typically carried out at room temperature and the product is purified through column chromatography.

Industrial Production Methods: In an industrial setting, the production of 3-Hydroxy-4-(3-nitrophenyl)benzoic acid may involve the use of more scalable and efficient methods. One such method includes the use of metallic lithium and concentrated nitric acid in a controlled environment to achieve the desired nitration . The reaction conditions are carefully monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-Hydroxy-4-(3-nitrophenyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(3-nitrophenyl)benzoic acid involves its interaction with various molecular targets. The hydroxyl and nitro groups allow it to participate in redox reactions, which can modulate biological pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Nitro- and Hydroxy-Substituted Benzoic Acids
Compound Name Molecular Formula Molecular Weight Substituent Positions Melting Point (°C) CAS Number
3-Hydroxy-4-nitrobenzoic acid C₇H₅NO₅ 183.12 3-OH, 4-NO₂ Not reported 619-14-7
4-Hydroxy-3-nitrobenzoic acid C₇H₅NO₅ 183.12 4-OH, 3-NO₂ Not reported 616-82-0
3-(4-Hydroxy-3-nitrophenyl)propanoic acid C₉H₉NO₅ 211.17 4-OH, 3-NO₂ (phenyl ring) 80–90 (solid) 38196-09-7
Schiff base (3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid) C₁₄H₁₁NO₄ 257.24 3-OH, 4-imine linkage Not reported N/A

Key Observations :

  • Isomeric Effects : 3-Hydroxy-4-nitrobenzoic acid and 4-Hydroxy-3-nitrobenzoic acid share identical molecular formulas but differ in substituent positions. This positional isomerism affects polarity, acidity (pKa), and solubility. For instance, the hydroxyl group’s proximity to the nitro group in 4-Hydroxy-3-nitrobenzoic acid may enhance intramolecular hydrogen bonding, reducing solubility compared to its isomer .
  • Schiff Base Derivatives: The Schiff base synthesized from 3-hydroxybenzaldehyde and 4-amino-3-hydroxybenzoic acid introduces an imine (-C=N-) group, enabling metal chelation (e.g., Zn²⁺, Ni²⁺). This enhances antimicrobial activity, as seen in its Zn(II) complex .
Antimicrobial Activity :
  • The Schiff base derivative (C₁₄H₁₁NO₄) and its Zn(II) complex exhibit broad-spectrum antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with the Zn(II) complex showing superior efficacy due to enhanced membrane permeability .
  • Nitro-Substituted Analogs : While direct data on 3-Hydroxy-4-(3-nitrophenyl)benzoic acid are unavailable, nitro groups generally confer antimicrobial properties by disrupting electron transport chains. For example, 3-Hydroxy-4-nitrobenzoic acid derivatives are hypothesized to inhibit bacterial enzymes via nitro group reduction .
Antioxidant Potential :
  • Evidence suggests that hydroxyl group positioning significantly impacts antioxidant activity. Cinnamic acid derivatives (e.g., caffeic acid) outperform benzoic analogs due to resonance stabilization from the CH=CHCOOH group . For benzoic acid derivatives, increasing hydroxyl groups (e.g., 3,4-dihydroxybenzoic acid) enhances radical scavenging, but nitro groups may reduce this effect by withdrawing electrons .

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